Unique Role as Key Intermediate in SU6668 Antiangiogenic Agent Synthesis
In a landmark paper on the development of SU6668, a multi-targeted kinase inhibitor, this compound is the critical starting material. The synthetic route begins with the hydrogenolysis of its benzyl ester precursor to yield the target compound, followed directly by a decarboxylation step that is only possible due to the 4-(2-methoxycarbonyl-ethyl) chain. This pathway is explicitly described and is not achievable with simpler pyrrole-2-carboxylic acids [1].
| Evidence Dimension | Synthetic utility as a precursor to SU6668 |
|---|---|
| Target Compound Data | Starting material for a five-step synthesis resulting in a multi-targeted antiangiogenic agent (Ki: PDGFRβ=8 nM, Flk-1=2.1 μM, FGFR1=1.2 μM). |
| Comparator Or Baseline | Other 3,5-dimethyl-1H-pyrrole-2-carboxylic acid derivatives (e.g., CAS 4513-93-3) cannot undergo this specific transformation. |
| Quantified Difference | The presence of the methoxycarbonyl-ethyl chain is a go/no-go criterion for the SU6668 synthetic pathway. |
| Conditions | The synthetic pathway was described in a Cancer Research (2000) publication by Laird et al., involving hydrogenation, decarboxylation, formylation, and hydrolysis steps. |
Why This Matters
For any research group or CRO producing SU6668 or its analogs, sourcing this specific intermediate is a non-negotiable requirement for executing the published, validated synthetic route.
- [1] Laird, A. D., et al. SU6668 Is a Potent Antiangiogenic and Antitumor Agent That Induces Regression of Established Tumors. Cancer Research, 2000, 60, 4152-4160. View Source
